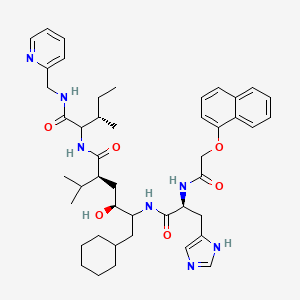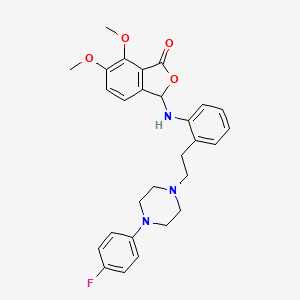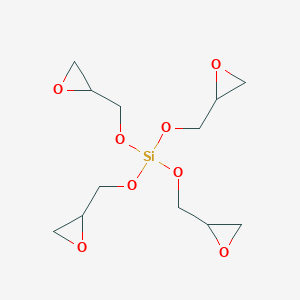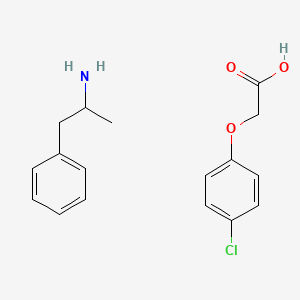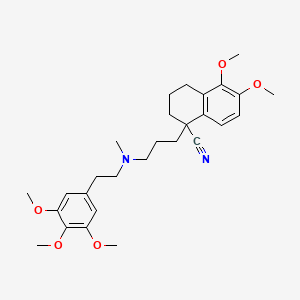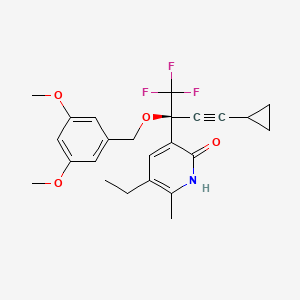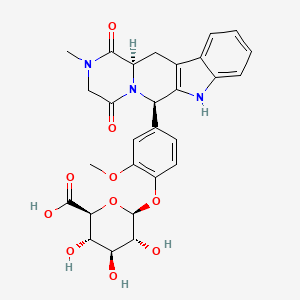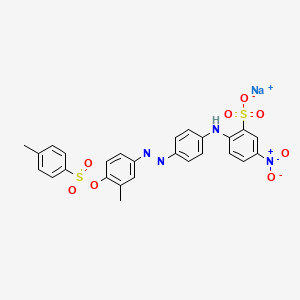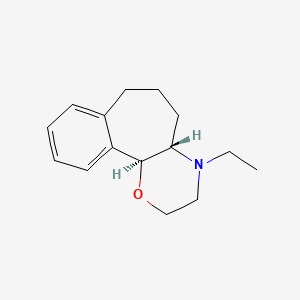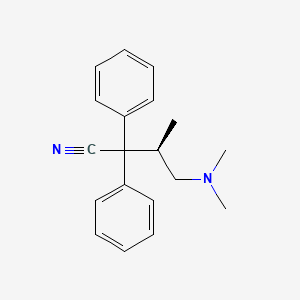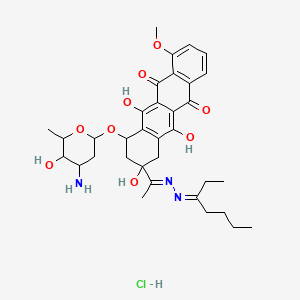
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent biological activities and is often studied for its potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Naphthacenedione Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrahydro Group: This step requires hydrogenation reactions using catalysts like palladium on carbon.
Glycosylation: The attachment of the 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl group is achieved through glycosylation reactions, often using glycosyl donors and acceptors in the presence of a catalyst.
Hydrazone Formation: The hydrazono group is introduced by reacting the intermediate with hydrazine derivatives.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Compounds with substituted functional groups, such as ethers or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Analytical Chemistry: Studied for its unique spectroscopic properties.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Therapeutic Potential: Explored for its potential use in treating various diseases, including cancer and bacterial infections.
Industry
Pharmaceutical Industry: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism often involves:
Binding to DNA or RNA: Interfering with the replication or transcription processes.
Inhibition of Enzymes: Blocking the activity of enzymes critical for cellular functions.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar structure and function.
Daunorubicin: Shares structural similarities and is used in similar therapeutic contexts.
Uniqueness
Structural Complexity: The presence of unique functional groups and stereochemistry.
Biological Activity: Exhibits distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
128948-03-8 |
|---|---|
Molekularformel |
C34H44ClN3O9 |
Molekulargewicht |
674.2 g/mol |
IUPAC-Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-heptan-3-ylideneamino]-C-methylcarbonimidoyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C34H43N3O9.ClH/c1-6-8-10-18(7-2)37-36-17(4)34(43)14-20-26(23(15-34)46-24-13-21(35)29(38)16(3)45-24)33(42)28-27(31(20)40)30(39)19-11-9-12-22(44-5)25(19)32(28)41;/h9,11-12,16,21,23-24,29,38,40,42-43H,6-8,10,13-15,35H2,1-5H3;1H/b36-17+,37-18+; |
InChI-Schlüssel |
AJXLOFGPKMDGFD-PYDPOYFBSA-N |
Isomerische SMILES |
CCCC/C(=N/N=C(\C)/C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)/CC.Cl |
Kanonische SMILES |
CCCCC(=NN=C(C)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




